3-({4-[(2-sulfanylidene-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]piperazin-1-yl}methyl)-2,3-dihydro-1,3-benzothiazole-2-thione
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Overview
Description
3-({4-[(2-sulfanylidene-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]piperazin-1-yl}methyl)-2,3-dihydro-1,3-benzothiazole-2-thione is a complex organic compound that features a benzothiazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({4-[(2-sulfanylidene-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]piperazin-1-yl}methyl)-2,3-dihydro-1,3-benzothiazole-2-thione typically involves multi-step organic reactions. One common method includes the condensation of primary amines with carbon disulfide and dialkyl maleates, followed by cyclization to form the benzothiazole ring . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-({4-[(2-sulfanylidene-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]piperazin-1-yl}methyl)-2,3-dihydro-1,3-benzothiazole-2-thione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
3-({4-[(2-sulfanylidene-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]piperazin-1-yl}methyl)-2,3-dihydro-1,3-benzothiazole-2-thione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-({4-[(2-sulfanylidene-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]piperazin-1-yl}methyl)-2,3-dihydro-1,3-benzothiazole-2-thione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 3-({4-[(2-sulfanylidene-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]piperazin-1-yl}methyl)-2,3-dihydro-1,3-benzothiazole-2-thione stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential for further research and development.
Properties
IUPAC Name |
3-[[4-[(2-sulfanylidene-1,3-benzothiazol-3-yl)methyl]piperazin-1-yl]methyl]-1,3-benzothiazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4S4/c25-19-23(15-5-1-3-7-17(15)27-19)13-21-9-11-22(12-10-21)14-24-16-6-2-4-8-18(16)28-20(24)26/h1-8H,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOGWXBNPDNLAKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CN2C3=CC=CC=C3SC2=S)CN4C5=CC=CC=C5SC4=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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